molecular formula C14H12O2 B091923 4-Acetoxybiphenyl CAS No. 148-86-7

4-Acetoxybiphenyl

Cat. No.: B091923
CAS No.: 148-86-7
M. Wt: 212.24 g/mol
InChI Key: MISFQCBPASYYGV-UHFFFAOYSA-N
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Description

4-Acetoxybiphenyl is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404087. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Degradation and Environmental Impacts

  • 4-Acetoxybiphenyl derivatives, such as 4-aminobiphenyl, have been a subject of study due to their environmental impact and degradation processes. The degradation of biphenyl compounds by specific strains, like Mycobacterium sp. PYR-1, has been explored, revealing significant degradation of biphenyl and the formation of various metabolites, illustrating the microbial potential in breaking down environmental pollutants (Moody et al., 2002).

Photochemical Reactions

  • The study of photochemical reactions involving this compound derivatives has provided insights into their behavior and interactions with light. The photocatalytic one-electron oxidation of various biphenyl derivatives, highlighting the significant role of hydroxyl substitutions in the efficiency of the oxidation process, was investigated, demonstrating the potential applications in environmental remediation and solar energy conversion (Tachikawa et al., 2004).

Medicinal Chemistry and Drug Development

  • Biphenyl derivatives, like this compound, have been explored in medicinal chemistry for their potential in drug development. For instance, the synthesis and evaluation of ethyl (4-phenylphenyl)acetate as a precursor to felbinac, a nonsteroidal anti-inflammatory drug, exemplify the application of biphenyl compounds in the pursuit of new therapeutics for conditions such as arthritis (Costa et al., 2012).

Ecotoxicological Evaluations

  • Ecotoxicological studies have been conducted to understand the impact of biphenyl compounds on the environment and living organisms. The toxic effects of compounds like 4-aminobiphenyl have been assessed using a test battery, revealing their potential harmful effects on aquatic organisms, mammalian cells, and overall environmental health (Jiangning et al., 2004).

Safety and Hazards

4-Acetoxybiphenyl may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Properties

IUPAC Name

(4-phenylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11(15)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISFQCBPASYYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323482
Record name 4-Acetoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148-86-7
Record name [1,1′-Biphenyl]-4-ol, 4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetoxybiphenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Acetoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

When a mixture of 4-hydroxybiphenyl with acetyl chloride and AlCl3 in a molar ratio of 1:1:1 was reacted for 1 hr, only 4-acetoxybiphenyl ##STR66## was obtained in a yield of 94%.
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Yield
94%

Synthesis routes and methods II

Procedure details

Pyridine (2 mL) was dissolved in 15 mL of CH2Cl2. The solution was cooled to about 5° C. and stirred while while acetyl chloride (393 mg, 5 mmol) was added slowly. Next, a suspension of p-phenylphenol (0.85 g, 5 mmol) in 20 mL of CH2Cl2 was added dropwise over a 15 min period. The cooling bath was removed and stirring continued for 30 min. The solvents were removed under reduced pressure and 50 mL of ethyl acetate was added to dissolve the solids. The solution was extracted with water, dried over Na2SO4 and evaporated under reduced pressure.
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2 mL
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0.85 g
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20 mL
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Synthesis routes and methods III

Procedure details

Into a 3-liter, 4-way flask equipped with a reflux cooling tube, 373.8 g of acetic anhydride and 248.0 g (1.46 mol) of 4-phenylphenol were introduced and the mixture was heated to cause reaction for 3 hours under agitation while keeping the temperature in the flask at 130° C. After the reaction, the reflux pipe was replaced with a distillation pipe and acetic anhydride and acetic acid were removed by distillation under decompression, after which n-heptane was added and the mixture was cooled. The precipitated crystal was filtered out and dried to obtain 296.8 g of 4-acetoxybiphenyl in a white crystal form. The yield relative to the material 4-phenylphenol was 96% (mol).
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373.8 g
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248 g
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Q & A

Q1: What are the challenges of polymerizing 4'-Acetoxybiphenyl-4-carboxylic acid, and how do reaction conditions impact the resulting polymer?

A1: Polymerizing 4'-ABCA can be challenging due to its tendency to form oligomers (short-chain polymers) rather than high molecular weight polymers. The research by Ballauff et al. [] demonstrated that the polymerization conditions significantly influence the degree of polymerization (DP) and morphology of the resulting poly(4'-hydroxybiphenyl-4-carboxylic acid) (poly(4'-HBCA)). For instance, using 1-chloronaphthalene as a solvent at 235°C resulted in oligomers with a DP of 3-4, while bulk polymerization at 270°C yielded fibrous oligomers with a DP>10 []. Interestingly, at higher temperatures (400°C) and low monomer concentrations in Marlotherm-S, whisker-like crystals of poly(4'-HBCA) were obtained []. This highlights the sensitivity of 4'-ABCA polymerization to reaction conditions and their impact on the final polymer characteristics.

Q2: What is unique about the morphology and thermal properties of poly(4'-hydroxybiphenyl-4-carboxylic acid) (poly(4'-HBCA)) obtained from 4'-ABCA?

A2: Poly(4'-HBCA) exhibits interesting morphological and thermal behaviors. Ballauff et al. [] found that under specific conditions, the polymerization of 4'-ABCA yields whisker-like crystals. These crystals demonstrate polymorphism, transitioning between different crystal lattices upon heating. At room temperature, they possess an orthorhombic crystal structure, which transforms reversibly to another orthorhombic smectic-E-like structure around 245°C []. Further heating to 410°C induces a second transition to a smectic-B-like phase. Finally, the polymer undergoes simultaneous melting and degradation at 585°C, primarily through a Fries rearrangement reaction [].

Q3: How does the choice of solvent influence the morphology of poly(4'-oxy-4-biphenylcarbonyl) (POBP) crystals during solution polymerization?

A3: The research by Kato et al. [] delves into the formation mechanism of POBP crystals from 4'-ABCA via high-temperature solution polycondensation. They discovered that using aromatic solvents like Therm S 800 and Therm S 900 leads to the formation of bundle-like aggregates of fibrillar crystals, 5-10 μm in length and 0.1-0.2 μm in width []. These fibrillar crystals are laterally connected at their centers. In contrast, using terphenyl as a solvent results in hexagonal slab-like crystals with a thickness of 2-3 μm and an average width of 10 μm []. These findings emphasize the significant role of solvent selection in dictating the final morphology of POBP crystals.

Q4: Can 4'-Acetoxybiphenyl-4-carboxylic acid be incorporated into existing polymers to modify their properties?

A4: Yes, Belyaev et al. [] explored the synthesis and properties of copolymers incorporating 4'-ABCA with polyethylene terephthalate (PET). They successfully synthesized a series of copolymers containing varying amounts of HBCA (20-80 mol%) through melt polycondensation of 4'-ABCA with bis(2-hydroxyethyl) terephthalate []. These copolymers, especially those with higher HBCA content (60-80 mol%), exhibited enhanced heat resistance and formed nematic melts at temperatures above 270°C, demonstrating liquid crystalline behavior []. This research showcases the potential of using 4'-ABCA as a comonomer to modify and improve the properties of existing polymers like PET.

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